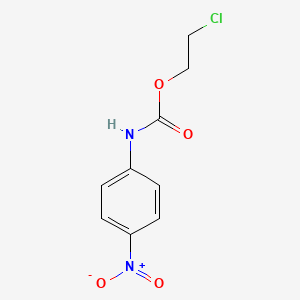
Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C9H9ClN2O4 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with 2-chloroethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
While specific industrial production methods for 2-chloroethyl N-(4-nitrophenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloroethyl N-(4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: 2-chloroethyl N-(4-aminophenyl)carbamate.
Hydrolysis: 4-nitroaniline and 2-chloroethanol.
Aplicaciones Científicas De Investigación
2-chloroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl N-(4-nitrophenyl)carbamate involves its interaction with biological molecules. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with enzymes and other proteins. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. These interactions can disrupt normal cellular processes, leading to antimicrobial or other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-chloroethyl N-(2-chloro-4-nitrophenyl)carbamate: Similar structure but with an additional chlorine atom on the phenyl ring.
2-chloroethyl N-(3-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
2-chloroethyl N-(4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring can affect the compound’s electronic properties and its interactions with biological targets.
Propiedades
Número CAS |
60480-06-0 |
|---|---|
Fórmula molecular |
C9H9ClN2O4 |
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
2-chloroethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c10-5-6-16-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) |
Clave InChI |
COEVUZLBFRTZAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















